molecular formula C17H19ClN2O4 B4617178 N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea

N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea

Cat. No.: B4617178
M. Wt: 350.8 g/mol
InChI Key: KEUBNTIFWXEEEG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea is a useful research compound. Its molecular formula is C17H19ClN2O4 and its molecular weight is 350.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.1033348 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibitors for Medical Applications

Urease inhibitors, including urea derivatives, have been extensively studied for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These compounds could offer new therapeutic strategies for managing infections resistant to conventional antibiotics. The review by Kosikowska and Berlicki highlights the significance of urease inhibitors and discusses the need for further exploration of their potential in medicine, suggesting that compounds similar to N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea could have applications in this area (Kosikowska & Berlicki, 2011).

Antimicrobial Properties in Food Preservation

Chlorogenic acid, a phenolic compound, demonstrates antimicrobial activity against a broad spectrum of organisms, including bacteria, yeasts, molds, viruses, and amoebas. This activity is beneficial for the food industry in searching for natural molecules for food preservation. While not directly related to this compound, this example illustrates the potential of chemical compounds with antimicrobial properties in enhancing food safety and shelf life (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Environmental Impact and Toxicity Studies

The environmental fate and toxicity of chemical compounds, including urea derivatives, are critical areas of research. Studies on the degradation, persistence, and toxicological impacts of chemicals like alkylphenols and their ethoxylates provide insights into assessing the environmental and health risks associated with the use of various chemical compounds. This research is essential for developing safer and more environmentally friendly chemicals for industrial and agricultural use (Ying, Williams, & Kookana, 2002).

Bioavailability and Bioefficacy of Phenolic Compounds

Research on the bioavailability and bioefficacy of polyphenols, including chlorogenic acid, sheds light on the metabolic pathways and health benefits of these compounds. Understanding how such compounds are absorbed, metabolized, and exert their biological effects can inform the development of nutraceuticals and functional foods with enhanced health benefits. This area of research might provide context for studying the bioactivity of this compound and similar compounds (Manach, Williamson, Morand, Scalbert, & Rémesy, 2005).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4/c1-22-14-8-7-12(18)11-13(14)20-17(21)19-9-10-24-16-6-4-3-5-15(16)23-2/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUBNTIFWXEEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.